molecular formula C15H15ClN2O3 B3010761 Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate CAS No. 1356353-33-7

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate

Cat. No.: B3010761
CAS No.: 1356353-33-7
M. Wt: 306.75
InChI Key: HSDAMCLWORVRJO-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate is a chemical compound with the molecular formula C15H15ClN2O3 and a molecular weight of 306.74 g/mol . It is a derivative of nicotinic acid and contains a chloro group, a methoxybenzyl group, and an amino group attached to the nicotinate structure. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid as the core structure.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines like 4-methoxybenzylamine.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinate structure.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate
  • Methyl 6-chloro-2-((4-methoxyphenyl)amino)nicotinate
  • Methyl 6-chloro-2-((4-methoxybenzyl)amino)pyridine

Uniqueness

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate is unique due to its specific substitution pattern on the nicotinate structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.

Properties

IUPAC Name

methyl 6-chloro-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-11-5-3-10(4-6-11)9-17-14-12(15(19)21-2)7-8-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDAMCLWORVRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC(=N2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2,6-dichloropyridine-3-carboxylate (2.06 g), sodium hydrogen carbonate (1.26 g), 4-methoxybenzylamine (1.50 ml), copper(I) iodide (190 mg) and N,N-dimethylformamide (20 ml) was heated to 80° C., and the mixture was stirred for 1 hr and 30 min. The reaction mixture was concentrated under reduced pressure, the obtained residue was diluted with ethyl acetate (150 ml), and the insoluble solid was removed by filtration. To the filtrate was 28% aqueous ammonia (5 ml), and the mixture was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained yellow oil residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.58 g).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
190 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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